molecular formula C6H8N2O B1284177 (3-Aminopyridin-2-yl)methanol CAS No. 52378-63-9

(3-Aminopyridin-2-yl)methanol

Cat. No.: B1284177
CAS No.: 52378-63-9
M. Wt: 124.14 g/mol
InChI Key: HNCSVMNWPGRJKP-UHFFFAOYSA-N
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Description

(3-Aminopyridin-2-yl)methanol is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring an amino group at the third position and a hydroxymethyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Aminopyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (3-nitropyridin-2-yl)methanol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form (3-aminopyridin-2-yl)methane using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: (3-Aminopyridin-2-yl)carboxylic acid.

    Reduction: (3-Aminopyridin-2-yl)methane.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(3-Aminopyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Aminopyridin-2-yl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxymethyl group can participate in further chemical reactions, modifying the activity of the compound. These interactions can affect enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

    (3-Aminopyridin-2-yl)methane: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    (3-Nitropyridin-2-yl)methanol: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.

    (3-Hydroxypyridin-2-yl)methanol:

Uniqueness: (3-Aminopyridin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

(3-aminopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCSVMNWPGRJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576244
Record name (3-Aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52378-63-9
Record name (3-Aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Aminopicolinic acid (145 mg, 1.05 mmol) was carefully added in 3 aliquots to a slurry of LiAlH4 (143 mg, 3.78 mmol) in dry tetrahydrofuran (6 ml). The resulting mixture was stirred at 15° C. overnight. After cooling in an ice bath, the reaction mixture was quenched with careful addition of water (1 ml) dropwise, followed by 15% aqueous NaOH (1 ml), and then water (3 ml). The resulting solid was filtered and washed several times with tetrahydrofuran. The filtrate was concentrated. The residue was purified by flash chromatography on silica gel using 5% CH3OH(NH3)/ethyl acetate as eluent to yield the title compound as a yellow oil. 110 mg.
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminopyridin-2-yl)methanol
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